Magnesium stearate

Vue d'ensemble

Description

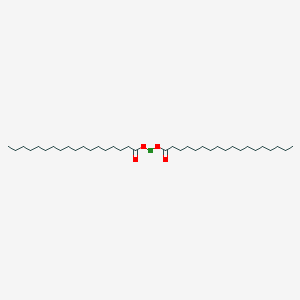

Le stéarate de magnésium est un composé chimique de formule Mg(C₁₈H₃₅O₂)₂. C'est un savon composé d'un sel contenant deux équivalents de stéarate (l'anion de l'acide stéarique) et un cation magnésium (Mg²⁺). Ce composé se présente sous la forme d'une poudre blanche, insoluble dans l'eau et largement utilisé pour ses propriétés lubrifiantes .

Mécanisme D'action

Target of Action

Magnesium stearate, a compound with the formula Mg(C18H35O2)2 , is primarily used as an anti-adherent and lubricant in the manufacture of medical tablets, capsules, and powders . Its main targets are the ingredients in a capsule and the machines that create them . It prevents the individual ingredients in a capsule from sticking to each other and the machine .

Mode of Action

This compound acts as a flow agent, improving the consistency and quality of medication capsules . It forms a barrier between the medicines and the machines that make them, preventing ingredients from sticking to manufacturing equipment during the compression of chemical powders into solid tablets . This property makes this compound the most commonly used lubricant for tablets .

Biochemical Pathways

It’s known that the presence of this compound can affect the apparent solubility of drugs . The lipophilic nature of this compound decreases the apparent solubility of most compounds, especially for highly soluble and/or highly ionized drugs .

Pharmacokinetics

It’s known that the presence of this compound can affect the time it takes for active ingredients in tablets to be released . It might cause lower wettability and slower disintegration of the tablets and slower and even lower dissolution of the drug .

Result of Action

The primary result of this compound’s action is the improved flowability and consistency of pharmaceutical formulations . It also reduces the mechanical strength of tablets . It’s important to note that while this compound improves flowability, the resultant tablets may have lower tensile strength .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effects of this compound on powder flow and tablet physical properties can vary depending on its physical properties, such as particle size, morphology, crystallinity, and moisture content . Furthermore, the ratio of palmitate to stearate (C16/C18) in this compound can also affect its properties .

Analyse Biochimique

Biochemical Properties

Magnesium stearate plays a significant role in biochemical reactions. It interacts with a wide range of physicochemical properties such as drug ionization, drug lipophilicity, and drug aqueous solubility . The lipophilic nature of this compound decreases the apparent solubility of most compounds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function by affecting the apparent solubility of drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can affect enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le stéarate de magnésium peut être synthétisé par réaction du stéarate de sodium avec des sels de magnésium ou par traitement de l'oxyde de magnésium avec de l'acide stéarique . Une autre méthode implique l'hydrolyse de la tristéarine en présence d'un catalyseur et d'un antioxydant, suivie de l'ajout d'oxyde de magnésium et d'un traitement supplémentaire pour obtenir la condensation, la déshydratation et la salification .

Méthodes de production industrielle : En milieu industriel, le stéarate de magnésium est produit par l'une des deux méthodes suivantes :

- Réaction directe d'acides gras avec une source de magnésium comme l'oxyde de magnésium.

- Un procédé indirect où les acides gras réagissent avec de l'hydroxyde de sodium pour former un savon de sodium, qui est ensuite précipité par l'ajout de sels de magnésium .

Analyse Des Réactions Chimiques

Types de réactions : Le stéarate de magnésium subit principalement des réactions typiques des sels d'acides gras. Il s'agit notamment de :

Hydrolyse : Décomposition en acide stéarique et en hydroxyde de magnésium en présence d'eau.

Combustion : Production de dioxyde de carbone, d'eau et d'oxyde de magnésium lors de la combustion.

Réactifs et conditions communes :

Hydrolyse : Eau et chaleur.

Combustion : Oxygène et températures élevées.

Principaux produits formés :

Hydrolyse : Acide stéarique et hydroxyde de magnésium.

Combustion : Dioxyde de carbone, eau et oxyde de magnésium.

4. Applications de la recherche scientifique

Le stéarate de magnésium a des applications diverses dans divers domaines :

Biologie : Agit comme agent fluidifiant dans la préparation d'échantillons biologiques.

5. Mécanisme d'action

Le stéarate de magnésium fonctionne principalement comme un lubrifiant et un anti-adhérent. Il forme une barrière entre les ingrédients actifs d'une capsule et la machinerie utilisée pour les produire, assurant une qualité constante et empêchant le collage . Ce composé ralentit également l'absorption et la dégradation des médicaments, permettant une libération contrôlée dans le système digestif .

Composés similaires :

Stéarate de calcium : Fonction similaire mais utilise du calcium au lieu du magnésium.

Stéarate de zinc : Un autre sel d'acide gras utilisé pour ses propriétés lubrifiantes.

Unicité : Le stéarate de magnésium est unique en raison de son équilibre spécifique entre les propriétés lubrifiantes et la faible toxicité, ce qui en fait le lubrifiant le plus couramment utilisé dans la production de comprimés pharmaceutiques .

Applications De Recherche Scientifique

Magnesium stearate has diverse applications across various fields:

Biology: Acts as a flow agent in the preparation of biological samples.

Medicine: Commonly used in pharmaceuticals to improve the consistency and quality of medication capsules.

Comparaison Avec Des Composés Similaires

Calcium Stearate: Similar in function but uses calcium instead of magnesium.

Zinc Stearate: Another fatty acid salt used for its lubricating properties.

Uniqueness: Magnesium stearate is unique due to its specific balance of lubricating properties and low toxicity, making it the most commonly used lubricant in pharmaceutical tablet production .

Propriétés

Numéro CAS |

557-04-0 |

|---|---|

Formule moléculaire |

C18H36MgO2 |

Poids moléculaire |

308.8 g/mol |

Nom IUPAC |

magnesium;octadecanoate |

InChI |

InChI=1S/C18H36O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clé InChI |

DKXULEFCEORBJK-UHFFFAOYSA-N |

Impuretés |

contains small amounts of the oleate and 7% magnesium oxide. /technical grade/ |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.[Mg] |

Color/Form |

LUMPS Fine, bulky, white powder Soft, white, light powde |

Densité |

1.028 1.02 g/cm³ |

melting_point |

88.5 °C (pure) MP: 132 °C /Technical/ 88 °C |

Key on ui other cas no. |

557-04-0 |

Description physique |

Pellets or Large Crystals; Dry Powder White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White solid; [Merck Index] White odorless powder; [MSDSonline] WHITE POWDER. |

Pictogrammes |

Irritant |

Solubilité |

IN 100 CC WATER: 0.003 G @ 15 °C; 0.004 G @ 25 °C; 0.008 G @ 50 °C IN 100 CC SOLVENT @ 25 °C: 0.020 G IN ALCOHOL; 0.003 G IN ETHER Solubility in water: none |

Synonymes |

Magnesium Stearate; Octadecanoic Acid Magnesium Salt; Stearic Acid Magnesium Salt; AFCO-Chem MGS; Aurabrite MA 76; Daiwax M; Daiwax SMO; Dibasic magnesium stearate; EM 100; EM 100 (salt); EM 112; EM 144; EM 612; Electol MM 2; HyQual; JPM 100; Kemilub |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Magnesium stearate forms a film with low shear strength between the tablet’s surface and the die wall during compression. This reduces friction, facilitating smooth ejection of the tablet from the die and preventing sticking to punches and die walls. [] This film formation is influenced by the mixing intensity and time of this compound with other ingredients.

ANone: [, ] Yes, while beneficial as a lubricant, this compound's hydrophobic nature can negatively impact tablet properties. This can include reduced tablet strength, longer disintegration times, lower friability, and potentially slower drug dissolution rates. These effects are often exacerbated with prolonged mixing times and higher concentrations.

ANone: this compound has a molecular formula of C36H70MgO4 and a molecular weight of 591.24 g/mol.

ANone: [, ] Yes, this compound can exist in various hydrated forms, including anhydrous, monohydrate, dihydrate, and trihydrate forms. These forms exhibit distinct physicochemical properties, influencing their functionality as lubricants and impacting the final tablet characteristics.

ANone: [, ] No, this compound can exhibit incompatibilities with certain active pharmaceutical ingredients and excipients. For instance, it was found to negatively interact with moexipril hydrochloride, decreasing its stability under accelerated degradation conditions. [] It's crucial to conduct thorough compatibility studies during formulation development to ensure the stability of the final product.

ANone: [, ] this compound's hydrophobic nature can hinder water penetration into the tablet, potentially retarding drug dissolution. [] This effect is influenced by the this compound concentration, particle size, blending time, and the presence of other excipients.

ANone: [] Stringent quality control measures are essential throughout this compound's manufacturing process. These include monitoring its particle size distribution, specific surface area, moisture content, and fatty acid composition. Additionally, analytical methods such as FTIR spectroscopy, DSC, and XRPD are used to ensure its quality and consistency.

ANone: [] Yes, Raman chemical mapping is a valuable technique for visualizing the distribution of this compound on the surface of tablets. This method aids in understanding the lubricant's behavior during tablet compression and its potential influence on drug release.

ANone: [, ] Ongoing research aims to identify and characterize alternative lubricants with improved performance profiles and minimal adverse effects on tablet properties and drug release. Moreover, exploring novel formulation strategies to mitigate the negative effects of this compound while maintaining its lubricating benefits is crucial. This includes optimizing mixing parameters, employing surface modification techniques, and investigating novel co-processing approaches.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.